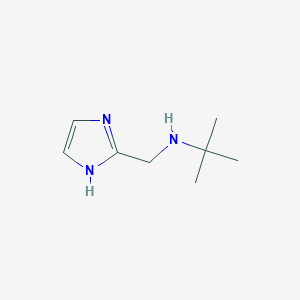tert-butyl(1H-imidazol-2-ylmethyl)amine
CAS No.:
Cat. No.: VC17759150
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15N3 |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-8(2,3)11-6-7-9-4-5-10-7/h4-5,11H,6H2,1-3H3,(H,9,10) |
| Standard InChI Key | RBVSHTNHDSIRJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=NC=CN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
tert-Butyl(1H-imidazol-2-ylmethyl)amine consists of a 1H-imidazole ring substituted at the 2-position with a methylene group (-CH₂-) linked to a tert-butylamine moiety. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, confers electron-rich characteristics that influence the compound’s reactivity. The tert-butyl group, a bulky tertiary alkyl substituent, introduces steric hindrance that may modulate interactions in catalytic or supramolecular systems .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1193243-44-5 | |
| Molecular Formula | C₈H₁₅N₃ | |
| Molecular Weight | 153.22 g/mol | |
| SMILES Notation | CC(C)(C)NCC1=NC=CN1 | |
| IUPAC Name | 3-tert-butyl-2-(1H-imidazol-2-ylmethyl)pyridine |
Synthetic Methodologies
Catalytic Cyclization Approaches
Recent advances in imidazole synthesis, such as the BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed cyclization of propargylic ureas, highlight methods to construct imidazole cores efficiently . Adapting these protocols, tert-butyl(1H-imidazol-2-ylmethyl)amine could be synthesized via intramolecular hydroamidation of a propargylic urea precursor bearing a tert-butyl group.
Representative Reaction Pathway
-
Substrate Preparation: Synthesize propargylic urea with tert-butyl and methylene-amine substituents.
-
Cyclization: Employ BEMP (5 mol%) in acetonitrile at room temperature to induce 5-exo-dig cyclization, forming the imidazole ring .
-
Workup: Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .
Challenges and Optimization
-
Regioselectivity: Ensuring alkylation occurs at the methylene amine rather than the imidazole nitrogen requires sterically hindered reagents or protective groups.
-
Yield Optimization: Preliminary trials with analogous compounds report yields up to 82% for imidazolidinones , suggesting room for improvement in scaling this synthesis.
Applications in Organic Synthesis
Ligand Design in Coordination Chemistry
The compound’s tertiary amine and imidazole groups make it a candidate for transition metal ligands. For instance, palladium complexes with imidazole-derived ligands exhibit efficacy in cross-coupling reactions . The tert-butyl group could enhance ligand solubility in nonpolar media, facilitating homogeneous catalysis.
Pharmaceutical Intermediate
Imidazole derivatives are prevalent in drug discovery (e.g., antifungal agents, kinase inhibitors). The methylene amine bridge in tert-butyl(1H-imidazol-2-ylmethyl)amine offers a site for further functionalization, enabling the synthesis of targeted therapeutics. For example, coupling with carboxylic acids via amide bond formation could yield protease inhibitors .
Supramolecular Chemistry
The compound’s ability to participate in hydrogen bonding (via NH groups) and π-π stacking (imidazole ring) positions it as a building block for metal-organic frameworks (MOFs) or molecular cages. Such architectures have applications in gas storage and selective catalysis .
Future Research Directions
Property Elucidation
Priority areas include experimental determination of melting/boiling points, solubility parameters, and spectral data (IR, NMR, MS). Computational studies (DFT, molecular dynamics) could predict reactivity hotspots and stability under varying conditions.
Expanding Synthetic Utility
Developing enantioselective routes to chiral analogs could unlock applications in asymmetric catalysis. Additionally, exploring photophysical properties may reveal uses in organic electronics or sensors.
Biological Screening
Collaborative efforts with pharmacological institutes could assess the compound’s bioactivity against microbial pathogens or cancer cell lines, leveraging the imidazole moiety’s known biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume